molecular formula C6H14ClNO2 B15296287 methyl (2R)-2-(ethylamino)propanoate hydrochloride

methyl (2R)-2-(ethylamino)propanoate hydrochloride

Cat. No.: B15296287
M. Wt: 167.63 g/mol
InChI Key: HCQWAZBHGAULDI-NUBCRITNSA-N
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Description

Methyl (2R)-2-(ethylamino)propanoate hydrochloride is a chiral ester hydrochloride salt characterized by an ethylamino substituent at the second carbon of a propanoate backbone and a methyl ester group at the first carbon. This compound is structurally related to amino acid esters and pharmacologically active amines, often explored in drug development for their bioavailability and metabolic stability .

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

methyl (2R)-2-(ethylamino)propanoate;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-4-7-5(2)6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1

InChI Key

HCQWAZBHGAULDI-NUBCRITNSA-N

Isomeric SMILES

CCN[C@H](C)C(=O)OC.Cl

Canonical SMILES

CCNC(C)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-(ethylamino)propanoate hydrochloride typically involves the reaction of (2R)-2-(ethylamino)propanoic acid with methanol in the presence of a suitable catalyst to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(ethylamino)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Methyl (2R)-2-(ethylamino)propanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-(ethylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of bioactive metabolites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous esters and hydrochlorides, focusing on structural variations, pharmacological activity (where available), and synthesis methodologies.

Structural Analogues

a) (R)-Ethyl 2-amino-3-phenylpropanoate Hydrochloride
  • Structure : Features a phenyl group at the third carbon and an ethyl ester group instead of methyl.
  • Molecular Weight : 229.7 g/mol (vs. ~167.6 g/mol for the target compound).
  • Applications: Used in peptide synthesis and as a chiral building block in pharmaceuticals.
b) Methyl (2R)-2-[(3-chloropropyl)amino]propanoate Hydrochloride
  • Structure: Substitutes ethylamino with a 3-chloropropylamino group.
  • This derivative is marketed for research applications, though specific pharmacological data remain unpublished .
c) Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate Hydrochloride
  • Structure: Contains a dimethylbutanoate backbone, increasing steric hindrance.
  • Impact: The dimethyl group may reduce enzymatic hydrolysis rates compared to the target compound’s propanoate structure, enhancing in vivo stability .
d) Propan-2-yl (2S)-2-aminopropanoate Hydrochloride
  • Structure : Uses an isopropyl ester and (2S)-configuration.
  • Physicochemical Properties : Higher molecular weight (167.64 g/mol) and altered stereochemistry may affect solubility and chiral recognition in biological systems .

Pharmacological and Physicochemical Comparisons

Property Methyl (2R)-2-(ethylamino)propanoate HCl (R)-Ethyl 2-amino-3-phenylpropanoate HCl Methyl (S)-2-(ethylamino)-3,3-dimethylbutanoate HCl
Molecular Weight (g/mol) ~167.6 229.7 ~195.7 (estimated)
Ester Group Methyl Ethyl Methyl
Backbone Propanoate Phenylpropanoate Dimethylbutanoate
Chirality (2R) (R) (S)
Key Applications Chiral synthon, metabolic studies Peptide synthesis Stability-enhanced prodrug design
References

Biological Activity

Methyl (2R)-2-(ethylamino)propanoate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities, particularly in the modulation of specific receptors and its implications in therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic uses based on recent findings.

Chemical Structure and Properties

This compound is a derivative of amino acids, characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₅ClN₂O₂
  • Molecular Weight : 178.66 g/mol
  • IUPAC Name : this compound

The compound primarily acts as an agonist at specific G protein-coupled receptors (GPCRs), notably GPR88. Research has shown that this compound activates GPR88 through a Gαi-coupled signaling pathway. This activation has been linked to various neuropharmacological effects, including modulation of dopamine signaling pathways which may have implications for treating conditions such as alcohol addiction and other psychiatric disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • GPR88 Activation : The compound showed effective activation of GPR88 with an EC50 value in the low nanomolar range, indicating high potency .
  • Neuroprotective Effects : It has been reported to exert neuroprotective effects in cellular models, potentially reducing neuroinflammation and apoptosis under stress conditions.

In Vivo Studies

In vivo studies using animal models have further elucidated its biological activity:

  • Alcohol Consumption : In rodent models, administration of this compound resulted in a significant reduction in alcohol self-administration and intake without affecting locomotor activity. This suggests a potential therapeutic role in alcohol use disorders .
  • Behavioral Studies : Behavioral assays indicate that the compound may influence anxiety-like behaviors, providing insights into its potential use in treating anxiety disorders.

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Study on Alcohol Addiction : A study involving rats demonstrated that this compound significantly decreased alcohol intake when administered intraperitoneally, suggesting its utility as a treatment for alcohol dependence .
  • Neuroprotective Study : Another study focused on neuroprotection showed that this compound could mitigate neuronal cell death induced by oxidative stress, further supporting its potential as a neuroprotective agent .

Comparative Table of Biological Activities

ActivityThis compoundOther Compounds
GPR88 Activation EC50Low nanomolar rangeVaries by compound
Alcohol Intake ReductionSignificantVariable
Neuroprotective EffectsYesLimited to some
Behavioral ImpactAnxiety reductionMixed results

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